REACTION_CXSMILES
|
[CH:1]1([N:7]=[C:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:10]([NH2:23])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22].[N-:24]=[C:25]=[O:26].[C:27]1(C)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>C1COCC1.C1(C)C=CC=CC=1>[CH:1]1([NH:7][C:8](=[O:9])[NH:23][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:25](=[O:26])[NH:24][CH:27]2[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5|
|
Name
|
|
Quantity
|
30.04 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=O
|
Name
|
THF toluene
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
24.04 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCN)N
|
Name
|
THF toluene
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-neck flask equipped with a thermometer, magnetic stirrer, pressure
|
Type
|
CUSTOM
|
Details
|
nitrogen purge
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
ADDITION
|
Details
|
slowly dropped into the stirred
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)NC(NCCCCCCCCCCCCNC(NC1CCCCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |